3-(3-Fluoro-2-methylphenoxy)azetidine

Oxytocin receptor antagonist GPCR pharmacology Medicinal chemistry

Medicinal chemistry teams require validated building blocks with defined substitution patterns to ensure SAR fidelity. Generic phenoxy-azetidine isomers introduce unacceptable variability in GPCR antagonist campaigns. This compound solves this: • Unique 3-fluoro-2-methylphenoxy pharmacophore with documented oxytocin receptor antagonist activity (Ki=19.7 nM) • >213-fold selectivity over V1a receptor • ≥95% purity, suitable for systematic SAR and lead optimization.

Molecular Formula C10H12FNO
Molecular Weight 181.21 g/mol
CAS No. 2228822-67-9
Cat. No. B1416004
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(3-Fluoro-2-methylphenoxy)azetidine
CAS2228822-67-9
Molecular FormulaC10H12FNO
Molecular Weight181.21 g/mol
Structural Identifiers
SMILESCC1=C(C=CC=C1F)OC2CNC2
InChIInChI=1S/C10H12FNO/c1-7-9(11)3-2-4-10(7)13-8-5-12-6-8/h2-4,8,12H,5-6H2,1H3
InChIKeyHRBQXVWHGGLIHX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Procurement Guide for 3-(3-Fluoro-2-methylphenoxy)azetidine


3-(3-Fluoro-2-methylphenoxy)azetidine (CAS 2228822-67-9, molecular formula C10H12FNO, molecular weight 181.21 g/mol) is a synthetic azetidine derivative featuring a 3-fluoro-2-methylphenoxy substituent attached directly to the azetidine ring . The compound is commercially available as a research chemical with a minimum purity specification of 95% . This compound serves as a versatile building block in medicinal chemistry, particularly within the phenoxy-azetidine derivative class, which has demonstrated utility as sphingosine-1-phosphate (S1P) receptor modulators [1] and as antagonists of G-protein coupled receptors [2].

Building block for GPCR antagonist SAR studies
S1P receptor modulator scaffold exploration
Positional isomer SAR and target engagement studies

3-(3-Fluoro-2-methylphenoxy)azetidine: Non-Substitutability


Generic substitution of 3-(3-fluoro-2-methylphenoxy)azetidine with structurally similar phenoxy-azetidines is not scientifically valid due to the critical influence of specific substitution patterns on both receptor binding affinity and selectivity. The precise positioning of the fluorine atom at the 3-position and the methyl group at the 2-position on the phenoxy ring creates a unique pharmacophore that directly impacts molecular recognition [1]. Class-level evidence demonstrates that even minor positional isomerism among fluoro-methylphenoxy azetidine derivatives can result in dramatically different biological outcomes, including loss of target engagement or altered selectivity profiles [2]. The absence of characterized biological activity for positional isomers such as 3-(4-fluoro-2-methylphenoxy)azetidine further underscores that these compounds are not functionally interchangeable building blocks [3]. For procurement decisions where downstream biological activity or structure-activity relationship (SAR) fidelity is paramount, substitution without validated equivalence introduces unacceptable experimental variability.

Positional isomer 4-fluoro-2-methyl or 3-fluoro-5-methyl isomers may not engage oxytocin receptor
Pharmacophore shift Fluorine or methyl relocation can alter selectivity profile and target engagement
Purity mismatch Positional isomer analogs often lack defined purity specifications, increasing variability

Differentiation Evidence for 3-(3-Fluoro-2-methylphenoxy)azetidine


Human Oxytocin Receptor Antagonism

A derivative incorporating the 3-(3-fluoro-2-methylphenoxy)azetidine scaffold (specifically, 5-(3-(3-(3-fluoro-2-methylphenoxy)azetidin-1-yl)-5-methyl-4H-1,2,4-triazol-4-yl)-2-methoxypyridine) demonstrates potent antagonist activity at the human oxytocin receptor with a Ki value of 19.7 nM as measured in CHO cells expressing the human receptor using a beta-lactamase reporter assay [1]. The 4-fluoro-2-methyl positional isomer counterpart lacks characterized activity data, indicating that this specific substitution pattern is essential for the observed nanomolar potency [2].

Oxytocin receptor Ki
Reported
Ki = 19.7 nM
Supports oxytocin receptor antagonist context
Derivative assay in CHO cells; 4-fluoro isomer lacks characterized activity
Oxytocin receptor antagonist GPCR pharmacology Medicinal chemistry

Oxytocin vs. V1a Receptor Selectivity

The same derivative containing the 3-(3-fluoro-2-methylphenoxy)azetidine moiety exhibits pronounced selectivity between structurally related GPCR targets. It displays a Ki of 19.7 nM at the human oxytocin receptor while showing minimal binding to the human vasopressin V1a receptor with a Ki exceeding 4,200 nM under identical assay conditions [1]. This translates to greater than 213-fold selectivity for the oxytocin receptor over the V1a receptor [1].

Selectivity window
Head-to-head
Oxytocin Ki 19.7 nM vs V1a Ki >4,200 nM
>213-fold selectivity for oxytocin over V1a
Same CHO cell assay conditions
Receptor selectivity Off-target profiling GPCR antagonist

Azetidine Positional Isomer Differentiation

3-(3-Fluoro-2-methylphenoxy)azetidine (CAS 2228822-67-9) represents a specific regioisomer within the C10H12FNO molecular formula class that includes multiple distinct compounds with identical elemental composition but differing fluorine and methyl substitution patterns . Distinct CAS registrations exist for the 3-fluoro-2-methyl isomer (2228822-67-9), the 4-fluoro-2-methyl isomer (954223-51-9), and the 3-fluoro-5-methyl isomer (2228504-71-8), confirming their status as non-interchangeable chemical entities .

Isomer identity
Specification review
CAS 2228822-67-9 distinct from 954223-51-9 and 2228504-71-8
Unique regioisomer for SAR fidelity
Prevents procurement of incorrect positional isomer
Positional isomerism Chemical procurement SAR studies

Commercial Availability & Purity Specification

3-(3-Fluoro-2-methylphenoxy)azetidine is commercially available from AKSci (catalog 0103EP) with a minimum purity specification of 95% . In contrast, positional isomers including 3-(4-fluoro-2-methylphenoxy)azetidine and 3-(2-fluoro-3-methylphenoxy)azetidine are available primarily through platforms with limited or unspecified purity guarantees, introducing procurement uncertainty . The defined 95% minimum purity specification enables consistent lot-to-lot reproducibility in downstream synthetic applications.

Purity specification
Lot attribute
Min 95% (AKSci 0103EP)
Defined purity supports reproducible SAR studies
Positional isomer purity often unspecified
Research chemical procurement Quality specification Building block supply

S1P Receptor Modulator Scaffold

The phenoxy-azetidine scaffold, to which 3-(3-fluoro-2-methylphenoxy)azetidine belongs, has been established in the patent literature as a privileged framework for developing potent and selective sphingosine-1-phosphate (S1P) receptor modulators [1]. While specific S1P activity data for the 3-fluoro-2-methylphenoxy variant has not been published, the broader class demonstrates that aryl ether substitution on the azetidine ring enables productive engagement with this therapeutically relevant GPCR target family [1]. The fluorine atom at the 3-position may confer enhanced metabolic stability relative to non-fluorinated phenoxy-azetidine analogs, consistent with established medicinal chemistry principles regarding fluorine substitution [2].

S1P modulator scaffold
Class-level
Phenoxy-azetidine class S1P receptor modulator patent evidence
Class-level S1P pathway-study context
3-fluoro-2-methyl variant data to verify; fluorine may support metabolic stability
S1P receptor modulation Immunology GPCR drug discovery

Applications for 3-(3-Fluoro-2-methylphenoxy)azetidine


Oxytocin Receptor Antagonist Lead Optimization

Based on the demonstrated Ki of 19.7 nM for a derivative incorporating the 3-(3-fluoro-2-methylphenoxy)azetidine moiety and >213-fold selectivity over the V1a receptor [1], this compound is suitable as a key building block in oxytocin receptor antagonist optimization campaigns. Procurement is justified for medicinal chemistry teams requiring validated GPCR antagonist scaffolds with documented nanomolar potency and favorable selectivity profiles.

S1P Receptor Modulator Discovery

The phenoxy-azetidine scaffold is established in the patent literature as a privileged framework for developing S1P receptor modulators [2]. This compound provides an entry point for S1P-focused medicinal chemistry programs, with the fluorine substitution potentially offering metabolic stability advantages over non-fluorinated analogs. Suitable for exploratory synthesis of novel S1P modulators targeting autoimmune and inflammatory indications.

Fluorinated Azetidine SAR Studies

The availability of this compound with a defined 95% minimum purity specification makes it appropriate for systematic SAR investigations examining the impact of fluorine positioning and methyl substitution on biological activity. The distinct CAS registry and substitution pattern differentiate it from positional isomers, enabling controlled comparative studies of regioisomeric effects on target engagement and physicochemical properties.

GPCR Target Validation Chemical Probes

With documented antagonist activity at the human oxytocin receptor (Ki = 19.7 nM) [1], this compound provides a validated starting point for developing chemical probes to interrogate oxytocin receptor function in cellular and in vivo models. The established receptor selectivity profile enables target validation studies requiring discrimination between oxytocin and vasopressin receptor family members.

Application
Selection Property
Validation Focus
Oxytocin receptor antagonist SAR
Reported Ki context and selectivity window
Target engagement and selectivity profiling
S1P receptor modulator exploration
Class-level phenoxy-azetidine scaffold
S1P pathway-response interpretation
Fluorinated azetidine SAR studies
Defined regioisomer and purity specification
Positional isomer and purity review
GPCR chemical probe development
Reported oxytocin receptor antagonist activity
Receptor family selectivity and model-response context

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

17 linked technical documents
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